3-Chloro-5-(difluoromethoxy)pyridin-2-amine

Pain Research Ion Channel Pharmacology Electrophysiology

Research groups often face supply chain delays for niche halogenated pyridine building blocks. 3-Chloro-5-(difluoromethoxy)pyridin-2-amine is a key intermediate for medicinal chemistry (e.g., Nav1.7 inhibitors for pain) and agrochemical discovery. • Enables SAR exploration: the difluoromethoxy group enhances metabolic stability and lipophilicity. • Reliable sourcing: available for immediate dispatch, supporting iterative synthesis without project delays.

Molecular Formula C6H5ClF2N2O
Molecular Weight 194.56 g/mol
Cat. No. B12505924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(difluoromethoxy)pyridin-2-amine
Molecular FormulaC6H5ClF2N2O
Molecular Weight194.56 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)N)OC(F)F
InChIInChI=1S/C6H5ClF2N2O/c7-4-1-3(12-6(8)9)2-11-5(4)10/h1-2,6H,(H2,10,11)
InChIKeyPELNDVUBTLKQAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-(difluoromethoxy)pyridin-2-amine: Core Pyridine Building Block


3-Chloro-5-(difluoromethoxy)pyridin-2-amine (CAS: 130318-74-0) is a halogenated and difluoromethoxylated pyridinamine derivative with a molecular formula of C6H5ClF2N2O [1]. It serves primarily as a synthetic building block or intermediate in medicinal chemistry and agrochemical research. The compound features a pyridine core with an amine at the 2-position, a chlorine atom at the 3-position, and a difluoromethoxy group at the 5-position. These substituents confer specific electronic and steric properties that can influence the compound's reactivity and the properties of its downstream products .

3-Chloro-5-(difluoromethoxy)pyridin-2-amine: Analog Substitution Risks


Direct quantitative evidence for the differentiation of 3-Chloro-5-(difluoromethoxy)pyridin-2-amine from its closest analogs is not currently available in the public domain. The compound's utility is inferred from its structural features, which are common in active pharmaceutical and agrochemical ingredients [1]. Predictive models suggest potential bioactivity profiles, such as chloride peroxidase or protein kinase inhibition [2]. However, without direct, quantitative comparative data, it is not possible to define a clear functional advantage over a close analog, such as 5-(difluoromethoxy)pyridin-2-amine or 3-chloro-5-methoxypyridin-2-amine. Therefore, any substitution of this compound for a structural analog should be considered an uncontrolled variable that could fundamentally alter the outcome of a synthesis or biological assay.

3-Chloro-5-(difluoromethoxy)pyridin-2-amine: Quantitative Evidence Profile


Nav1.7 Channel Inhibition

A derivative of 3-Chloro-5-(difluoromethoxy)pyridin-2-amine was evaluated for its ability to inhibit the human Nav1.7 sodium channel. The compound demonstrated an IC50 of 0.800 nM in a patch-clamp assay [1]. This data point exists in isolation; no direct comparator data for a close analog was found in the same study. The value is reported as a single-point characterization.

Pain Research Ion Channel Pharmacology Electrophysiology

PASS Predicted Bioactivity Profile

A computational Prediction of Activity Spectra for Substances (PASS) analysis was performed for 3-Chloro-5-(difluoromethoxy)pyridin-2-amine [1]. The model predicts several potential activities with associated probability scores (Pa). Notably, it predicts 'Chloride peroxidase inhibitor' (Pa = 0.620) and 'Protein kinase inhibitor' (Pa = 0.584). These predictions are based on structure-activity relationships from a training set of known compounds. No comparative prediction for a specific analog was provided.

Cheminformatics Drug Repurposing In Silico Screening

Herbicidal Agrochemical Potential

The pyridine scaffold, particularly when substituted with halogens and alkoxy groups, is a prominent feature in commercial herbicides [1]. 3-Chloro-5-(difluoromethoxy)pyridin-2-amine is a structural fragment found in patents claiming substituted pyridine compounds with herbicidal activity [2]. Its specific substitution pattern is intended to modulate physicochemical properties like lipophilicity and metabolic stability, which are critical for herbicidal efficacy and selectivity [1]. However, no study directly compares the performance of a final herbicidal agent containing this specific amine versus one with a different substitution pattern.

Herbicide Discovery Agrochemical Synthesis Crop Protection

3-Chloro-5-(difluoromethoxy)pyridin-2-amine: Application Scenarios


Nav1.7 Pain Lead Optimization

A medicinal chemistry team focused on developing novel, peripherally-restricted Nav1.7 inhibitors for chronic pain could use 3-Chloro-5-(difluoromethoxy)pyridin-2-amine as a key starting material or a core scaffold for derivative synthesis. The potent in vitro activity (IC50 = 0.800 nM) demonstrated by a compound containing this moiety supports its inclusion in structure-activity relationship (SAR) studies aimed at improving upon this potency and optimizing ADME properties [1]. Procurement is justified for exploratory synthesis.

Novel Agrochemical Discovery

An agrochemical research group exploring new classes of herbicides or fungicides could procure this compound as a specialized building block. The prevalence of halogenated pyridines in successful crop protection agents, combined with the specific properties imparted by the difluoromethoxy group (e.g., enhanced lipophilicity and metabolic stability), makes it a valuable candidate for generating diverse compound libraries [1]. The compound's appearance in the patent literature further supports its relevance in this field [2].

In Silico Drug Repurposing and Target ID

A computational biology group performing large-scale virtual screening or phenotype-based target identification may use the predicted activity profile of 3-Chloro-5-(difluoromethoxy)pyridin-2-amine [1] to prioritize it for purchase and subsequent in vitro validation. The predictions for chloride peroxidase or protein kinase inhibition provide a data-driven hypothesis for its potential bioactivity, offering a starting point for de-orphanizing the compound's biological function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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